3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine
Description
3-Isopropyl-N-methyl-1,2,4-oxadiazol-5-amine is a heterocyclic organic compound with the molecular formula C₅H₉N₃O and a molar mass of 127.14 g/mol . It is characterized by a 1,2,4-oxadiazole core substituted with an isopropyl group at position 3 and an N-methylamine group at position 5. Key physicochemical properties include a melting point of 112°C, predicted boiling point of 236.4±23.0°C, and moderate solubility in organic solvents like alcohols and ketones. The compound is primarily used as an intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyes .
Properties
IUPAC Name |
N-methyl-3-propan-2-yl-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4(2)5-8-6(7-3)10-9-5/h4H,1-3H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOYXTRLFXNRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248931-16-9 | |
| Record name | 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Isopropyl-N-methyl-1,2,4-oxadiazol-5-amine is a compound belonging to the oxadiazole family, which is characterized by its five-membered heterocyclic structure containing nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H12N4O, with a molecular weight of approximately 168.20 g/mol. The presence of the isopropyl group enhances its lipophilicity, which may influence its biological activity and pharmacokinetics.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Compounds in the oxadiazole class have shown significant antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains at low concentrations .
- Anti-inflammatory Effects : Similar oxadiazole derivatives have been reported to possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including acid-base balance and respiration. Selective inhibition of certain CA isoforms has been linked to antitumor effects .
- Cell Signaling Pathways : It may also influence key signaling pathways related to cell survival and proliferation. For instance, the modulation of pathways such as MAPK/ERK and PI3K/Akt has been observed in related compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference(s) |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Anticancer | Induces apoptosis in cancer cell lines |
Notable Research Findings
- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Mechanistic Insights : Flow cytometry analysis indicated that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,2,4-oxadiazole derivatives allows for tailored applications. Below is a detailed comparison of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine with analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Melting Points :
- Bulky or polar substituents (e.g., nitro groups in Ox2) increase melting points due to enhanced intermolecular interactions. The target compound’s lower melting point (112°C ) reflects reduced polarity from its isopropyl and methyl groups .
- Aromatic substituents (e.g., phenyl in Ox) also elevate melting points compared to aliphatic chains .
Nitro-substituted derivatives (e.g., Ox2, Ox3) exhibit lower solubility in organic solvents due to increased polarity .
This suggests efficient synthetic routes for such derivatives.
Energetic Materials: Compounds like LLM-191 (3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole) leverage nitro groups for explosive properties, contrasting with the target’s non-explosive role . Catalysis: Dibenzyl-substituted derivatives (e.g., compound 15) are used in cycloaddition reactions, highlighting the versatility of oxadiazole scaffolds .
Structural Insights:
- Electronic Effects : N-Methylation reduces hydrogen-bonding capacity compared to primary amines (e.g., 5-phenyl-1,2,4-oxadiazol-3-amine), affecting solubility and intermolecular interactions .
Notes on Discrepancies
Q & A
Q. What are the optimal synthetic conditions for 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine to maximize yield?
Answer: Synthesis optimization involves careful control of reaction parameters:
- Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility and reaction efficiency .
- Temperature and time: Reactions typically proceed at 60–80°C for 6–12 hours, monitored via thin-layer chromatography (TLC) .
- Catalysts: Use of mild bases (e.g., triethylamine) or coupling agents (e.g., EDCI) improves cyclization efficiency .
Example reaction conditions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/DMSO | +20–30% |
| Temperature | 70°C | +15% |
| Reaction Time | 8 hours | +10% |
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer: Characterization requires a multi-technique approach:
- NMR spectroscopy:
- Mass spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 170.1) .
- IR spectroscopy: Detects N-H stretches (~3300 cm⁻¹) and C=N/C-O bonds (1600–1650 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Antimicrobial assays: Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of oxadiazole derivatives?
Answer:
- Orthogonal assays: Validate antimicrobial activity via both agar diffusion and time-kill assays .
- Structural analysis: Compare X-ray crystallography or computational docking results to confirm target binding modes .
- Batch reproducibility: Ensure compound purity (>95% by HPLC) and stability (e.g., under light/temperature stress) .
Q. What computational strategies predict the binding affinity of this compound with biological targets?
Answer:
Q. What methodologies elucidate the metabolic stability and reactivity of this compound?
Answer:
- In vitro metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Reactivity studies:
- Oxidation: Treat with KMnO₄ to identify hydroxylated derivatives .
- Hydrolysis: Assess stability at pH 2–9 to simulate gastrointestinal conditions .
Q. How do structural analogs of this compound influence bioactivity?
Answer: A comparative study of substituents reveals:
| Analog (Substituent) | Bioactivity (IC₅₀, μM) | Key Finding |
|---|---|---|
| 3-Cyclopropyl | 12.3 ± 1.2 | Enhanced solubility |
| 3-Phenyl | 8.9 ± 0.8 | Improved target affinity |
| 3-Trifluoromethyl | 5.4 ± 0.5 | Higher metabolic stability |
Q. What experimental designs address low reproducibility in oxadiazole synthesis?
Answer:
- DoE (Design of Experiments): Optimize solvent, temperature, and catalyst ratios via response surface methodology .
- In-line monitoring: Use FTIR or Raman spectroscopy for real-time reaction tracking .
- Scale-down validation: Reproduce results at 1 mmol and 10 mmol scales to identify scaling bottlenecks .
Q. How can researchers validate off-target effects in cellular assays?
Answer:
- CRISPR screening: Knock out suspected off-target genes and reassess compound efficacy .
- Proteome profiling: Use SILAC-MS to identify differentially expressed proteins post-treatment .
- Selectivity panels: Test against 50+ kinases/phosphatases to quantify selectivity indices .
Q. What strategies improve the pharmacokinetic profile of this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
